molecular formula C50H74Br2N2 B1512750 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1095570-49-2

3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B1512750
CAS No.: 1095570-49-2
M. Wt: 862.9 g/mol
InChI Key: KBVAWJIRVXGPCX-UHFFFAOYSA-N
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Description

3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole is a useful research compound. Its molecular formula is C50H74Br2N2 and its molecular weight is 862.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole are organic semiconductors . These targets play a crucial role in the field of organic electronics .

Mode of Action

This compound interacts with its targets through π–π stacking . This interaction is facilitated by the compound’s π electron-rich and extended structure . The compound is highly active in electrophilic substitution reactions, where hydrogen atoms in specific positions can be easily replaced by many functional groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the performance of organic semiconductor materials . The changes in these pathways result in alterations in the structure and packing of molecules in the crystal, which is indispensable in the design of high-performance organic semiconductor materials .

Pharmacokinetics

Its structural similarity to other indolocarbazole derivatives suggests that it may have similar adme properties .

Result of Action

The action of this compound results in changes in the structure and packing of molecules in the crystal of organic semiconductors . These changes can enhance the performance of organic semiconductor materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound possesses a relatively wide bandgap and a low highest occupied molecular orbital (HOMO), which endow it with much higher oxidative stability in air than pentacene . This enables low-cost fabrication under ambient conditions .

Properties

IUPAC Name

3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74Br2N2/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-47-33-41(51)29-31-43(47)45-36-50-46(35-49(45)53)44-32-30-42(52)34-48(44)54(50)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVAWJIRVXGPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856361
Record name 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095570-49-2
Record name 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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